Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)-
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Overview
Description
Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- is a heterocyclic aromatic organic compound It is characterized by a quinoline core structure substituted with a phenyl group at the 2-position and an oxazole ring at the 4-position, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Ullmann-type coupling reaction is often employed, where nucleophilic substitution of a halogenated precursor with an azide leads to the formation of the desired compound . Transition metal-catalyzed reactions, such as those involving copper salts and ligands like proline, are also utilized to facilitate the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and environmentally friendly catalysts is becoming increasingly popular to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions result in a wide range of functionalized quinoline and oxazole derivatives .
Scientific Research Applications
Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: A structurally related compound with similar biological activities.
Quinoline, 2-(4,5-dihydro-4-phenyl-2-oxazolyl)-5,6,7,8-tetrahydro-:
Uniqueness
Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with an oxazole ring and phenyl groups enhances its versatility and potential for various applications .
Properties
CAS No. |
102542-89-2 |
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Molecular Formula |
C24H16N2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-phenyl-2-(2-phenylquinolin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O/c1-3-9-17(10-4-1)22-15-20(19-13-7-8-14-21(19)26-22)24-25-16-23(27-24)18-11-5-2-6-12-18/h1-16H |
InChI Key |
LOFMBQYJKQXLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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